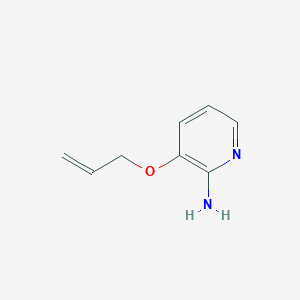

3-(Allyloxy)-2-pyridinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEQGEPUZHZYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540637 | |

| Record name | 3-[(Prop-2-en-1-yl)oxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24015-99-4 | |

| Record name | 3-(2-Propen-1-yloxy)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24015-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Prop-2-en-1-yl)oxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Allyloxy)-2-pyridinamine (CAS No. 24015-99-4): A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Allyloxy)-2-pyridinamine, a heterocyclic building block with significant potential in medicinal chemistry. While specific detailed experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its probable synthetic routes, key chemical properties, and expected spectroscopic characteristics. Furthermore, it explores the potential applications of this molecule, particularly as a scaffold in the design and synthesis of kinase inhibitors, drawing parallels from structurally related compounds. This document aims to serve as a valuable resource for researchers interested in the utilization of substituted 2-aminopyridines in drug discovery and development.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry.[2] The 2-aminopyridine moiety, in particular, serves as a crucial pharmacophore in numerous biologically active compounds, including approved drugs with diverse therapeutic applications such as anticancer, antimalarial, and anti-inflammatory agents.[2] The strategic functionalization of the 2-aminopyridine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound represents a functionalized derivative with latent reactivity in its allyl group, offering opportunities for further molecular elaboration.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24015-99-4 | [3] |

| Molecular Formula | C₈H₁₀N₂O | [3] |

| Molecular Weight | 150.18 g/mol | [3] |

| IUPAC Name | 3-(prop-2-en-1-yloxy)pyridin-2-amine | [3] |

| Appearance | Off-white to slight yellow solid | [4] from previous search |

| SMILES | NC1=NC=CC=C1OCC=C | [3] |

Safety and Handling:

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5]

Synthesis of this compound

Synthesis of the Precursor: 2-Amino-3-hydroxypyridine

Several methods for the synthesis of 2-amino-3-hydroxypyridine have been reported. A common approach involves the reduction of 2-amino-3-nitropyridine. The nitropyridine precursor can be prepared from 2-aminopyridine through a bromination and subsequent nitration/reduction sequence.[6] An alternative route starts from furfural, which undergoes a ring-opening reaction followed by reaction with an ammonia sulfamate solution and subsequent hydrolysis.[7]

A representative laboratory-scale synthesis of 2-amino-3-hydroxypyridine from 2-hydroxy-3-nitropyridine is described as follows:

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine [8] from previous search

-

To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).

-

Flush the reaction mixture with argon.

-

Bubble hydrogen gas through the solution for 10 minutes and then maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through a pad of celite and wash the celite with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting solid by silica gel chromatography (e.g., using a mobile phase of 5% methanol in dichloromethane) to afford 2-amino-3-hydroxypyridine.

Proposed Synthesis of this compound via O-Allylation

The final step in the proposed synthesis is the O-allylation of 2-amino-3-hydroxypyridine. This is a standard Williamson ether synthesis. The hydroxyl group of 2-amino-3-hydroxypyridine would be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide.

Proposed Experimental Protocol: Synthesis of this compound

-

Dissolve 2-amino-3-hydroxypyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base to the solution. Common bases for this type of reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base and solvent can influence the reaction rate and yield.

-

Stir the mixture at room temperature for a period to allow for the formation of the alkoxide.

-

Add allyl bromide (or another suitable allyl halide) dropwise to the reaction mixture.

-

The reaction can be stirred at room temperature or gently heated to drive it to completion. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[9]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Allyl Group: A multiplet for the vinyl proton (-CH=), two doublets of doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-O-CH₂-).- Pyridine Ring: Three aromatic protons exhibiting characteristic coupling patterns for a 2,3-disubstituted pyridine.- Amine Group: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | - Allyl Group: Three signals corresponding to the two sp² carbons of the double bond and the sp³ carbon of the methylene group.- Pyridine Ring: Five distinct signals for the carbon atoms of the pyridine ring, with chemical shifts influenced by the amino and allyloxy substituents.- The carbon bearing the amino group will be significantly shielded. |

| IR Spectroscopy | - N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[10]- C=C Stretching (Allyl): A peak around 1645 cm⁻¹.- C-O-C Stretching: A strong band in the region of 1250-1000 cm⁻¹.- Aromatic C=C and C=N Stretching: Bands in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 150.18, corresponding to the molecular weight of the compound. |

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2-aminopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors mimic the ATP molecule, binding to the ATP-binding pocket of the enzyme and preventing the transfer of a phosphate group to a substrate protein.

Derivatives of 2-aminopyridine have been successfully developed as inhibitors of various kinases, including:

-

Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle, and their inhibitors are investigated as anti-cancer agents.[11]

-

c-KIT Kinase: Mutations in this receptor tyrosine kinase are drivers in certain cancers like gastrointestinal stromal tumors (GISTs).[9]

-

Phosphoinositide 3-kinases (PI3Ks): This family of lipid kinases is involved in crucial cellular processes, and their inhibitors are explored for the treatment of cancer and inflammatory diseases.[1]

-

Janus Kinases (JAKs): These tyrosine kinases are involved in cytokine signaling pathways, and their inhibitors are used to treat autoimmune diseases.[12]

This compound can serve as a versatile starting material for the synthesis of libraries of potential kinase inhibitors. The amino group at the 2-position can be further functionalized, for example, through reactions with various electrophiles to introduce different substituents that can interact with specific residues in the kinase active site. The allyloxy group at the 3-position provides a handle for further chemical modifications through reactions of the double bond, or it can be used as a stable ether linkage to other molecular fragments.

Caption: Role of the 2-aminopyridine scaffold in kinase inhibition.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic approach, and its potential role in drug discovery. While experimental data for this specific compound is limited in the public domain, the information presented here, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers to explore the utility of this versatile molecule. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in the development of novel therapeutics.

References

-

3-Benzyloxypyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online. 2008;64(10):o1846. Available from: [Link]

-

Altman RA, Buchwald SL. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters. 2007;9(4):643-646. Available from: [Link]

-

2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. PubChem. [Cited 2026 Jan 28]. Available from: [Link]

-

2-Allyloxy/propargyloxypyridines: synthesis, structure, and biological activity. Request PDF. [Cited 2026 Jan 28]. Available from: [Link]

-

3-(pyridin-3-yl)prop-2-yn-1-amine. PubChem. [Cited 2026 Jan 28]. Available from: [Link]

-

Houssen WE, Lu Z, Edrada-Ebel R, et al. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine Drugs. 2010;8(9):2433-2448. Available from: [Link]

- Processes for preparing jak inhibitors and related intermediate compounds. Google Patents. [Cited 2026 Jan 28].

-

Altman RA, Buchwald SL. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. 2007;9(4):643-6. Available from: [Link]

- Process for preparing 2-aminopyridine derivatives. Google Patents. [Cited 2026 Jan 28].

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank. 2024;2024(1):M1773. Available from: [Link]

-

2,3-diaminopyridine. Organic Syntheses. 1964;44:34. Available from: [Link]

-

Infrared Spectroscopy. [Cited 2026 Jan 28]. Available from: [Link]

-

Smith BC. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy. 2019;34(5):22-26. Available from: [Link]

- Preparation method of 2-amino-3-nitro pyridine. Google Patents. [Cited 2026 Jan 28].

-

The infrared spectra of secondary amines and their salts. ResearchGate. [Cited 2026 Jan 28]. Available from: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. 2021;12(9):1457-1481. Available from: [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. 2020;10(58):35315-35329. Available from: [Link]

-

NMR Publications Spinsolve - Select Research Journals. Magritek. [Cited 2026 Jan 28]. Available from: [Link]

-

2,3-diaminopyridine. Organic Syntheses. 1964;44:34. Available from: [Link]

-

3-(Pyridin-2-yl)propan-1-amine. PubChem. [Cited 2026 Jan 28]. Available from: [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon. 2020;6(7):e04482. Available from: [Link]

-

Supplementary Information. [Cited 2026 Jan 28]. Available from: [Link]

-

IR: amines. [Cited 2026 Jan 28]. Available from: [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. 2004;9(4):237-254. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 24015-99-4|3-(Allyloxy)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 13C NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-(allyloxy)-2-pyridinamine

This guide provides a comprehensive overview of the synthetic pathway to 3-(allyloxy)-2-pyridinamine, a valuable pyridine derivative in medicinal chemistry and drug development. We will delve into the strategic considerations behind each synthetic step, offering detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its unique structural motif, featuring an allyloxy group at the 3-position and an amino group at the 2-position of the pyridine ring, allows for diverse functionalization and interaction with biological targets. This guide will detail a robust and reproducible three-step synthesis starting from the readily available 3-hydroxypyridine. The synthetic sequence involves an initial nitration, followed by a Williamson ether synthesis to introduce the allyloxy moiety, and concludes with the reduction of the nitro group to the desired amine.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in three distinct stages. This approach allows for the controlled introduction of the required functional groups while minimizing side reactions and simplifying purification procedures.

Caption: Overall synthetic workflow for this compound.

Step 1: Nitration of 3-Hydroxypyridine to 3-Hydroxy-2-nitropyridine

The initial step involves the regioselective nitration of 3-hydroxypyridine. The hydroxyl group at the 3-position is an ortho-, para-director; however, the pyridine nitrogen is deactivating. Careful selection of nitrating agents and reaction conditions is crucial to favor the formation of the desired 2-nitro isomer. Several methods have been reported, with the use of a nitrate salt in the presence of a strong acid or an activating agent being a common and effective approach.

Mechanistic Considerations

The nitration of 3-hydroxypyridine proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ. The hydroxyl group activates the pyridine ring towards electrophilic attack, primarily at the ortho and para positions. The pyridine nitrogen, being electron-withdrawing, deactivates the ring, particularly at the 2- and 6-positions. The interplay of these electronic effects directs the nitration to the 2-position.

Caption: Mechanism of the nitration of 3-hydroxypyridine.

Experimental Protocol: Nitration using Potassium Nitrate and Acetic Anhydride

This protocol offers a high-yielding and reproducible method for the synthesis of 3-hydroxy-2-nitropyridine.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxypyridine | 95.10 | 50 g | 0.526 |

| Ethyl Acetate | 88.11 | 400 mL | - |

| Potassium Nitrate (KNO₃) | 101.10 | 74 g | 0.732 |

| Acetic Anhydride | 102.09 | 367 mL | 3.89 |

| Saturated Sodium Hydroxide (NaOH) solution | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

| Activated Carbon | - | As needed | - |

Procedure:

-

To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-hydroxypyridine (50 g), ethyl acetate (400 mL), potassium nitrate (74 g), and acetic anhydride (367 mL).

-

Heat the mixture to 45 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture by suction filtration and wash the solid residue with a small amount of ethyl acetate (2 x 20 mL).

-

Combine the filtrates and neutralize with a saturated solution of sodium hydroxide.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and add activated carbon. Heat the mixture to reflux for 1 hour.

-

Cool the mixture and filter through a pad of Celite.

-

Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Dry the resulting solid in a vacuum oven to obtain 3-hydroxy-2-nitropyridine.

Expected Yield: ~66 g (90%)

Step 2: Allylation of 3-Hydroxy-2-nitropyridine via Williamson Ether Synthesis

The second step involves the O-alkylation of 3-hydroxy-2-nitropyridine with an allyl halide, a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism and requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

Mechanistic Considerations

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[2][3][4] The reaction begins with the deprotonation of the alcohol (in this case, the hydroxyl group of 3-hydroxy-2-nitropyridine) by a suitable base to form an alkoxide. This alkoxide then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide (allyl bromide) in a concerted SN2 fashion, leading to the formation of the ether and a salt byproduct.[2][3]

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol: Allylation of 3-Hydroxy-2-nitropyridine

This protocol is a representative procedure for the allylation of a phenol-like substrate.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxy-2-nitropyridine | 140.10 | 10 g | 0.071 |

| Acetone | 58.08 | 100 mL | - |

| Potassium Carbonate (K₂CO₃) | 138.21 | 14.8 g | 0.107 |

| Allyl Bromide | 120.98 | 7.4 mL | 0.085 |

Procedure:

-

To a 250 mL round-bottom flask, add 3-hydroxy-2-nitropyridine (10 g), acetone (100 mL), and potassium carbonate (14.8 g).

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (7.4 mL) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(allyloxy)-2-nitropyridine.

Step 3: Reduction of 3-(Allyloxy)-2-nitropyridine to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. This transformation is a common and critical step in the synthesis of many aromatic amines. Several methods are available, with catalytic hydrogenation and metal-mediated reductions being the most prevalent.

Mechanistic Considerations

The reduction of a nitro group to an amine is a six-electron reduction. The exact mechanism can vary depending on the reducing agent and reaction conditions.

-

Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., Pd/C), molecular hydrogen is activated on the metal surface. The nitro group coordinates to the catalyst surface and is sequentially reduced through nitroso and hydroxylamine intermediates to the final amine.[6][7]

-

Iron Powder Reduction: In the presence of an acid (often generated in situ from a salt like ammonium chloride), iron metal acts as the electron donor. The nitro group is reduced in a stepwise manner, with the iron being oxidized. This method is often preferred for its chemoselectivity and milder conditions.[8]

Caption: Stepwise reduction of the nitro group.

Experimental Protocol: Reduction using Iron Powder

This protocol provides a chemoselective and efficient method for the reduction of the nitro group.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Allyloxy)-2-nitropyridine | 180.16 | 5 g | 0.028 |

| 95% Ethanol | 46.07 | 40 mL | - |

| Water | 18.02 | 10 mL | - |

| Reduced Iron Powder | 55.85 | 15 g | 0.269 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 0.5 mL | - |

Procedure:

-

To a 100 mL round-bottom flask fitted with a reflux condenser, add 3-(allyloxy)-2-nitropyridine (5 g), 95% ethanol (40 mL), water (10 mL), reduced iron powder (15 g), and concentrated hydrochloric acid (0.5 mL).

-

Heat the mixture on a steam bath for 1 hour. Monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture to remove the iron residues.

-

Wash the iron residue with hot 95% ethanol (3 x 10 mL).

-

Combine the filtrate and washings and evaporate to dryness under reduced pressure.

-

The crude product can be purified by recrystallization from water or by column chromatography on silica gel to yield this compound.

Characterization Data

3-Hydroxy-2-nitropyridine:

-

Appearance: Yellow solid.

-

1H NMR (400 MHz, CDCl₃): Chemical shifts and coupling constants consistent with the structure.

-

13C NMR (101 MHz, CDCl₃): Peaks corresponding to the aromatic carbons and the carbon bearing the nitro group.

This compound:

-

Expected 1H NMR: Signals corresponding to the pyridine ring protons, the allylic protons (CH₂-O, CH=CH₂, and =CH₂), and the amine protons.

-

Expected 13C NMR: Signals for the pyridine ring carbons, the allylic carbons, and the carbon attached to the amino group.

Conclusion

This in-depth technical guide provides a comprehensive and practical framework for the synthesis of this compound. By understanding the underlying principles of each reaction and adhering to the detailed protocols, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided mechanistic insights and characterization guidance further support the successful execution and validation of this synthetic route.

References

- CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google P

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con - Longdom Publishing. (URL: [Link])

-

Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. (URL: [Link])

- CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google P

-

2-Allyloxy/propargyloxypyridines: synthesis, structure, and biological activity | Request PDF. (URL: [Link])

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. (URL: [Link])

- CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google P

-

Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC) - ResearchGate. (URL: [Link])

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (URL: [Link])

-

Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap. (URL: [Link])

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - MDPI. (URL: [Link])

-

14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

-

2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

- WO2012149668A1 - Process for producing reduced iron powder in two steps - Google P

-

Williamson Ether Synthesis - YouTube. (URL: [Link])

- CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google P

-

Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison - ResearchGate. (URL: [Link])

- JPH06287176A - Production of 2-amino-3-nitropyridine - Google P

-

How to reduce pyrophoric tendency of iron powder? - ResearchGate. (URL: [Link])

-

Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap. (URL: [Link])

-

Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups - Green Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis and halocyclization of 3-cyano-4,6-dimethyl-2-pyridone allyl derivatives. (URL: [Link])

-

Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (URL: [Link])

-

Reduced Iron Powder - LWPM. (URL: [Link])

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. (URL: [Link])

-

Williamson Ether Synthesis - UCF CHM2210 Chapter13.2 - YouTube. (URL: [Link])

Sources

- 1. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Versatile Building Block: A Technical Guide to 3-(allyloxy)-2-pyridinamine in Synthetic Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities with tailored properties is paramount. Pyridine and its derivatives have long been recognized as "privileged scaffolds" due to their prevalence in a vast array of biologically active compounds and functional materials. Among these, 3-(allyloxy)-2-pyridinamine emerges as a particularly versatile and powerful synthetic building block. Its unique arrangement of a nucleophilic amino group, an activatable allyloxy moiety, and the inherent electronic properties of the pyridine ring offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential. We will delve into the causality behind experimental choices, provide validated protocols, and explore its application in the construction of complex heterocyclic systems.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 24015-99-4 | [Commercially available sources] |

| Molecular Formula | C₈H₁₀N₂O | [Calculated] |

| Molecular Weight | 150.18 g/mol | [Calculated] |

| Appearance | Off-white to pale yellow solid | [General observation] |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents | [General laboratory experience] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the allylic protons (including the vinylic protons and the methylene protons adjacent to the oxygen), and the amino protons. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling constants dictated by the substitution pattern. The allylic group will present a complex multiplet for the methine proton and distinct signals for the terminal vinyl protons, along with a doublet for the methylene protons. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic pyridine carbons, the olefinic carbons of the allyl group, and the methylene carbon of the ether linkage.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic portions, C=C and C=N stretching vibrations from the pyridine ring and allyl group, and a prominent C-O-C stretching band for the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound: A Practical Approach

The most direct and common route to this compound involves the O-alkylation of its precursor, 2-amino-3-hydroxypyridine. This reaction is a standard Williamson ether synthesis. The choice of base and solvent is critical to ensure selective O-allylation over potential N-allylation and to achieve a high yield.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: O-Allylation of 2-Amino-3-hydroxypyridine

This protocol is a representative procedure based on established methods for O-alkylation of hydroxypyridines.[1][2]

Materials:

-

2-Amino-3-hydroxypyridine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add allyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 2-amino-3-hydroxypyridine. Its heterogeneity can be advantageous in some cases, minimizing side reactions. A stronger base like sodium hydride (NaH) could also be used for more rapid and complete deprotonation, but requires stricter anhydrous conditions.

-

Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic. Acetone can also be used as a less polar alternative.

-

Stoichiometry: An excess of the base ensures complete deprotonation of the hydroxyl group. A slight excess of the alkylating agent, allyl bromide, drives the reaction to completion.

-

Temperature: Gentle heating increases the reaction rate without promoting significant decomposition or side reactions.

Synthetic Applications: A Gateway to Fused Heterocycles

The synthetic prowess of this compound lies in the strategic and often sequential reactivity of its functional groups. The allyloxy group is a precursor for the powerful Claisen rearrangement, while the adjacent amino group is a key nucleophile for the construction of fused heterocyclic rings.

The Claisen Rearrangement: A Key C-C Bond Forming Reaction

The thermal[3][3]-sigmatropic rearrangement of this compound, a variation of the Claisen rearrangement, is a powerful method for the formation of a C-C bond at the C-4 position of the pyridine ring.[4] This reaction typically proceeds through a concerted, pericyclic transition state.

Caption: Mechanism of the Claisen rearrangement of this compound.

This protocol is a general procedure for the thermal Claisen rearrangement of allyloxy-substituted pyridines.[5]

Materials:

-

This compound

-

High-boiling solvent (e.g., N,N-diethylaniline, diphenyl ether)

Procedure:

-

A solution of this compound in a high-boiling solvent (e.g., N,N-diethylaniline) is heated to reflux (typically 180-220 °C).

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (if volatile) or the product is isolated by precipitation and filtration, followed by washing with a suitable solvent (e.g., hexane).

-

Further purification can be achieved by recrystallization or column chromatography.

Expert Insights:

The choice of solvent is crucial for achieving the high temperatures required for the rearrangement while ensuring the stability of the reactants and products. The reaction is often performed neat (without solvent) if the starting material has a suitable boiling point. The rearrangement is intramolecular and concerted, leading to a high degree of stereospecificity if a substituted allyl group is used.

Construction of Fused Pyridine Systems: Synthesis of Pyridopyrimidines

The 2-amino-3-hydroxypyridine core, accessible from this compound after the Claisen rearrangement and subsequent tautomerization, is a valuable precursor for the synthesis of fused heterocyclic systems like pyridopyrimidines. These scaffolds are of significant interest in medicinal chemistry, with many derivatives exhibiting potent biological activities, including kinase inhibition.[6][7]

Caption: Synthetic route from this compound to pyridopyrimidine derivatives.

This is a representative protocol based on the condensation of 2-aminopyridine derivatives with urea.[8]

Materials:

-

4-allyl-2-amino-3-pyridinol (obtained from the Claisen rearrangement)

-

Urea

-

High-boiling solvent (optional)

Procedure:

-

A mixture of 4-allyl-2-amino-3-pyridinol (1.0 eq) and urea (5.0-10.0 eq) is heated to a high temperature (typically 160-190 °C), either neat or in a high-boiling solvent.

-

The reaction is maintained at this temperature for several hours, with the evolution of ammonia indicating the progress of the reaction.

-

The reaction mixture is cooled to room temperature, and the solid residue is triturated with water or a suitable organic solvent to remove excess urea.

-

The crude product is collected by filtration, washed, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Rationale and Field-Proven Insights:

The large excess of urea serves as both a reactant and a solvent at high temperatures. The reaction proceeds through the initial formation of a ureido intermediate, followed by intramolecular cyclization and dehydration to form the pyridopyrimidine ring system. This one-pot procedure, while often requiring harsh conditions, provides a straightforward entry into this important class of heterocycles. The resulting pyridopyrimidine can be further functionalized to generate a library of compounds for biological screening.

Conclusion and Future Outlook

This compound stands out as a synthetic building block of significant value. Its straightforward synthesis from readily available precursors, coupled with the dual reactivity of its amino and allyloxy functionalities, provides a powerful and versatile platform for the construction of complex molecular architectures. The Claisen rearrangement offers a reliable method for C-C bond formation, while the aminopyridine moiety serves as a robust handle for the annulation of various heterocyclic rings. The applications of this building block in the synthesis of pyridopyrimidines, known for their diverse biological activities, underscore its importance in drug discovery programs. As the demand for novel heterocyclic compounds continues to grow, the strategic application of this compound and its derivatives will undoubtedly contribute to the development of new therapeutics and functional materials. Further exploration of its reactivity, particularly in asymmetric synthesis and metal-catalyzed cross-coupling reactions, promises to unlock even greater synthetic potential.

References

- European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Google Patents.

- Ciba Geigy Corp. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.

- Unknown. (n.d.). Synthesis method of 2-amino pyridine compounds. Google Patents.

-

Abdel-Aziz, A. A.-M., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 11(54), 34163-34176. Retrieved from [Link]

- Ciba-Geigy Ag. (1977). Process for the production of 2-amino-3-hydroxypyridines. Google Patents.

-

Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646. Retrieved from [Link]

- 成家钢. (2019). 2- amino -3- pyridone and preparation method thereof and refining methd. Google Patents.

- Notz, Q., et al. (2024). Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions. Google Patents.

-

Ribeiro, A. S., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4933. Retrieved from [Link]

-

Craig, D., Paina, F., & Smith, S. C. (2008). Double decarboxylative Claisen rearrangement reactions: microwave-assisted de novo synthesis of pyridines. Chemical Communications, (29), 3408-3410. Retrieved from [Link]

-

Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-646. Retrieved from [Link]

-

Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-6. Retrieved from [Link]

-

Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-Diaminopyridine. Organic Syntheses, 26, 16. Retrieved from [Link]

-

Zaitsev, V. P., & Zaitseva, S. V. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Zhurnal Organicheskoj Khimii, 55(10), 1485-1504. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-Hydroxypyridine. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

-

Bandi, S. R., et al. (2021). Synthesis and Biological Evaluation of Fused[3][9][10]Triazolo[4′,5′:4,5]pyrido[2,3-d]pyrimidine Linked 1,2,3-Triazoles as Potent EGFR Targeting Anticancer Agents. Russian Journal of Bioorganic Chemistry, 47(6), 1335-1345. Retrieved from [Link]

- Herdwijn, P. A., & Maurits, M. (2013). Pyridopyrimidines and their therapeutic use. Google Patents.

-

National Center for Biotechnology Information. (n.d.). 3-Aminopyridine. PubChem. Retrieved from [Link]

-

Lambert, J. J., et al. (2004). Development of a New Lewis Acid-Catalyzed[3][3]-Sigmatropic Rearrangement: The Allenoate-Claisen Rearrangement. Journal of the American Chemical Society, 126(32), 9876–9877. Retrieved from [Link]

-

Kocak, A., et al. (2007). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Synthetic Communications, 37(19), 3365-3377. Retrieved from [Link]

- Unknown. (n.d.). Preparation method of 3-aminopyridine. Google Patents.

-

Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. Retrieved from [Link]

-

Pal, A. K., & Mal, D. (2017). Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. Tetrahedron Letters, 58(1), 53-56. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. Double decarboxylative Claisen rearrangement reactions: microwave-assisted de novo synthesis of pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2013060881A1 - Pyridopyrimidines and their therapeutic use - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

Methodological & Application

experimental protocol for 3-(allyloxy)-2-pyridinamine synthesis

Application Note & Protocol

Topic: Experimental Protocol for the Synthesis of 3-(allyloxy)-2-pyridinamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine core is a common motif in pharmaceuticals, and the presence of both an amino group and a versatile allyloxy side-chain allows for a wide range of subsequent chemical modifications. The amino group can be functionalized to introduce amides, sulfonamides, or participate in cross-coupling reactions, while the terminal alkene of the allyl group is amenable to transformations such as dihydroxylation, epoxidation, and metathesis. This dual functionality makes it an important intermediate for constructing more complex molecular architectures, including potential kinase inhibitors and other biologically active compounds.[1][2]

This document provides a detailed, field-tested protocol for the synthesis of this compound via the Williamson ether synthesis, starting from commercially available 2-amino-3-hydroxypyridine. The protocol emphasizes safety, reproducibility, and provides insights into the rationale behind key procedural steps.

Reaction Principle: The Williamson Ether Synthesis

The synthesis is achieved through a classic Williamson ether synthesis, an SN2 reaction that is robust and widely used for preparing ethers.[3] The mechanism involves two primary steps:

-

Deprotonation: The phenolic hydroxyl group of 2-amino-3-hydroxypyridine is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a nucleophilic pyridinolate anion.[4]

-

Nucleophilic Substitution: The resulting anion attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group to form the desired ether linkage.[3]

The choice of a strong base like NaH is critical because the hydroxyl group of hydroxypyridines is only weakly acidic. The use of an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is essential to solvate the sodium cation without interfering with the nucleophilicity of the pyridinolate.

Overall Reaction Scheme:

Materials and Equipment

Reagents and Chemicals

| Reagent | Supplier | Purity | CAS No. | Molecular Weight ( g/mol ) |

| 2-Amino-3-hydroxypyridine | Sigma-Aldrich | 98% | 16867-03-1 | 110.11 |

| Sodium Hydride (NaH) | Sigma-Aldrich | 60% dispersion in oil | 7646-69-7 | 24.00 |

| Allyl Bromide | Sigma-Aldrich | 99% (stabilized) | 106-95-6 | 120.98 |

| Anhydrous N,N-Dimethylformamide (DMF) | Acros Organics | 99.8% | 68-12-2 | 73.09 |

| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade | 141-78-6 | 88.11 |

| Hexanes | Fisher Scientific | HPLC Grade | 110-54-3 | 86.18 |

| Saturated Sodium Bicarbonate (aq.) | - | - | - | - |

| Brine (Saturated NaCl aq.) | - | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | - | 7487-88-9 | 120.37 |

| Deuterated Chloroform (CDCl₃) | Cambridge Isotope Labs | 99.8% D | 865-49-6 | 120.38 |

Equipment

-

Three-neck round-bottom flask (250 mL) with magnetic stirrer bar

-

Septa and glass stoppers

-

Schlenk line or nitrogen/argon gas inlet

-

Addition funnel (60 mL)

-

Low-temperature thermometer

-

Ice-water bath

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (230-400 mesh)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

NMR spectrometer and Mass spectrometer for analysis

Experimental Workflow Diagram

Sources

Application Note: High-Purity Isolation of 3-(allyloxy)-2-pyridinamine via Optimized Flash Column Chromatography

Abstract

This application note provides a detailed protocol for the purification of 3-(allyloxy)-2-pyridinamine, a key intermediate in pharmaceutical synthesis, using flash column chromatography. Due to the inherent basicity of the aminopyridine moiety and its potential for strong interaction with standard silica gel, this guide outlines a systematic approach to achieve high purity and yield. The protocol emphasizes the rationale behind the selection of the stationary and mobile phases, the importance of preliminary analysis by Thin-Layer Chromatography (TLC), and provides a step-by-step procedure for successful purification.

Introduction: The Challenge of Purifying Aminopyridines

This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the 2-aminopyridine functional group, however, presents a significant challenge during purification by conventional column chromatography. The basic nitrogen atom of the amine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to several undesirable outcomes:

-

Peak Tailing: Strong acid-base interactions result in broad, asymmetric peaks, making it difficult to separate the desired product from closely eluting impurities.

-

Irreversible Adsorption: In some cases, the product may bind irreversibly to the column, leading to low recovery and yield.

-

Compound Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive molecules.

To overcome these challenges, a carefully designed chromatographic method is essential. This application note details a robust protocol that mitigates the issues associated with purifying basic amines on silica gel.

Foundational Principles: Method Development with TLC

Prior to preparative column chromatography, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[1][2][3][4] TLC serves as a rapid and material-sparing method to screen for a mobile phase that provides adequate separation between the target compound and any impurities.

Core Objective of TLC Analysis: To identify a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.2-0.4. This Rf range in TLC typically translates to good elution and separation on a flash column.

Protocol for TLC Method Development:

-

Spotting the Plate: On a silica gel TLC plate, spot the crude reaction mixture, the starting material (if available), and a "co-spot" containing both the crude mixture and the starting material.[1] The co-spot helps to definitively identify the starting material in the reaction mixture.[1]

-

Solvent Systems Screening: Begin with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Incorporating a Basic Modifier: To counteract the acidic nature of the silica gel and improve the spot shape of the basic aminopyridine, add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[5][6] A typical starting concentration is 0.5-2% (v/v) of TEA in the eluent.[1]

-

Visualization: After developing the TLC plate, visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

-

Selection of Optimal System: The ideal solvent system will show good separation between the product spot and all impurity spots, with the product having the target Rf value.

Preparative Purification: Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed, with a corresponding adjustment in column size and solvent volumes.

Materials and Equipment

| Item | Specification |

| Stationary Phase | Standard flash-grade silica gel (40-63 µm) |

| Mobile Phase | Hexane/Ethyl Acetate with 1% Triethylamine (v/v) |

| Crude Sample | ~1 g of this compound |

| Glass Column | Appropriate size for the amount of silica |

| Fraction Collector | Or manual collection in test tubes |

| TLC Supplies | Plates, developing chamber, visualization tools |

| Rotary Evaporator | For solvent removal |

Step-by-Step Purification Procedure

Step 1: Column Packing (Slurry Method)

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a layer of sand (approximately 1 cm).

-

In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA).

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

-

Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

-

Add another thin layer of sand on top of the silica bed.

Step 2: Sample Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Carefully apply the dissolved sample to the top of the silica bed using a pipette.

-

Open the stopcock and allow the sample to adsorb onto the silica, again ensuring the column does not run dry.

-

Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure the entire sample is on the silica bed.

Step 3: Elution and Fraction Collection

-

Carefully fill the column with the mobile phase.

-

Begin eluting the column, collecting the eluent in fractions.

-

A gradient elution is often effective. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA) and gradually increase the polarity by increasing the proportion of ethyl acetate. The exact gradient will be guided by the preceding TLC analysis.

-

Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

Step 4: Product Isolation

-

Once the desired product has completely eluted from the column (as determined by TLC analysis of the fractions), combine the pure fractions.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Visual Workflow and Data Summary

Chromatography Workflow

Caption: Workflow for the purification of this compound.

Key Purification Parameters

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective stationary phase. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for elution of a range of polarities. |

| Mobile Phase Additive | 1% Triethylamine (v/v) | Neutralizes acidic silanol groups, preventing peak tailing of the basic amine.[5][6] |

| TLC Rf of Product | ~0.2 - 0.4 | Ensures good separation and reasonable elution time on the column. |

| Detection | UV light (254 nm) and/or staining | For visualization of aromatic compounds. |

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| Product does not elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |

| Poor separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a different solvent system (e.g., Dichloromethane/Methanol). |

| Streaking on TLC/Column | Strong interaction with silica. | Ensure the presence of triethylamine in the mobile phase. Consider using an alternative stationary phase like alumina or amino-functionalized silica.[1][5] |

| Co-elution of impurities | Similar polarity to the product. | A slower, more shallow gradient during elution may improve separation. |

Conclusion

The successful purification of this compound by flash column chromatography is highly dependent on the effective mitigation of the basic amine's interaction with the acidic stationary phase. The inclusion of a basic modifier like triethylamine in the mobile phase is a critical parameter. By following the systematic approach of method development with TLC followed by a carefully executed preparative column, researchers can achieve high purity and yield of this important synthetic intermediate.

References

-

Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

-

Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]

-

Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. [Link]

-

3-Amino-2-pyridinol. (n.d.). PubChem. [Link]

-

Column Chromatography. (n.d.). Magritek. [Link]

-

What is a good column choice for analysis of 4-aminopyridine (4-AP)? (n.d.). Waters Knowledge Base. [Link]

-

Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry, 2(1), 24–28. [Link]

- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (n.d.).

-

Isolation And Purification Of Substance By Column Chromatography. (2025, August 6). Request PDF. [Link]

-

Chromatograms of a mixture of aminopyridines with elution by a mobile.... (n.d.). ResearchGate. [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. [Link]

-

HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography. [Link]

-

Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. [Link]

- CN103664763A - Preparation method of 2-amino-3-nitro pyridine. (n.d.).

-

Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437–440. [Link]

-

3-Nitro-2(1H)-pyridinone. (n.d.). PubChem. [Link]

- WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. (n.d.).

-

2-Amino-3-methylpyridine. (n.d.). PubChem. [Link]

-

2-Nitropyridin-3-amine. (n.d.). PubChem. [Link]

-

2-Pyridinamine, 3-(phenylmethoxy)-. (n.d.). NIST WebBook. [Link]

-

2-Pyridinamine, 3-nitro-. (n.d.). NIST WebBook. [Link]

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation of 3-(allyloxy)-2-pyridinamine

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation pattern of 3-(allyloxy)-2-pyridinamine (C₈H₁₀N₂O, Mol. Wt.: 150.18 g/mol )[1]. As a substituted pyridinamine, this compound incorporates several functionalities—a pyridine ring, an amino group, and an allyloxy ether—that dictate its behavior under mass spectrometric analysis. This document outlines the probable fragmentation pathways under both Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), offering researchers, scientists, and drug development professionals a predictive framework for its characterization. The protocols and mechanistic interpretations provided herein are grounded in established principles of mass spectrometry to ensure scientific integrity and practical utility.

Introduction: The Structural Rationale for Fragmentation Analysis

The structural elucidation of novel or modified heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This compound is a molecule of interest due to its hybrid structure, combining the aromatic, electron-rich pyridine core with reactive amino and allyloxy substituents. Understanding its gas-phase ion chemistry is crucial for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control in synthetic processes.

The presence of multiple potential ionization sites (the two nitrogen atoms and the ether oxygen) and labile bonds suggests a rich and informative fragmentation pattern. The primary amino group and the pyridine nitrogen are likely sites for protonation in ESI, while the lone pair electrons on these atoms, as well as the ether oxygen, are susceptible to electron removal in EI, leading to distinct fragmentation chemistries.

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (70 eV) typically induces the formation of a molecular ion (M•+) by ejection of an electron. The subsequent fragmentation is driven by the stability of the resulting radical cations and neutral losses. For this compound, the molecular ion is expected at m/z 150. The fragmentation cascade is predicted to be initiated at the allyloxy side chain and the amino substituent, as these are the most labile parts of the molecule.

Key Proposed EI Fragmentation Reactions:

-

α-Cleavage adjacent to the Amino Group: A common pathway for amines involves the cleavage of the bond alpha to the nitrogen atom.[2][3] However, in this aromatic system, this is less likely than fragmentation of the substituents.

-

Cleavage of the Allyl Group: The most prominent initial fragmentation is the homolytic cleavage of the O-C bond of the allyloxy group, leading to the loss of an allyl radical (•C₃H₅, 41 Da) and the formation of a stable phenoxy-type cation at m/z 109. This ion is likely to be a major peak in the spectrum.

-

McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not sterically favored, a rearrangement involving the allylic double bond and a hydrogen transfer could lead to the loss of propene (C₃H₆, 42 Da), yielding a fragment at m/z 108.

-

Pyridine Ring Fission: Following initial fragmentation, the pyridine ring itself can undergo cleavage, typically involving the loss of HCN (27 Da) or C₂H₂ (26 Da) from the primary fragment ions.[4][5]

Proposed EI-MS Fragmentation Scheme:

Caption: Proposed EI-MS fragmentation pathway for this compound.

Summary of Predicted Major EI-MS Fragments:

| m/z | Proposed Formula | Identity/Origin |

| 150 | [C₈H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 109 | [C₅H₅N₂O]⁺ | Loss of allyl radical (•C₃H₅) from M⁺• |

| 81 | [C₄H₃N₂]⁺ | Loss of carbon monoxide (CO) from m/z 109 |

| 54 | [C₃H₂N]⁺• | Loss of hydrogen cyanide (HCN) from m/z 81 |

| 41 | [C₃H₅]⁺ | Allyl cation formed by charge retention on the side chain |

Predicted ESI-MS/MS Fragmentation Pathway

Electrospray ionization in positive ion mode is expected to generate a protonated molecular ion, [M+H]⁺, at m/z 151. Protonation will likely occur on the most basic site, which is the pyridine ring nitrogen, or potentially the exocyclic amino group.[6] Collision-induced dissociation (CID) of this precursor ion will induce fragmentation.

Key Proposed ESI-MS/MS Fragmentation Reactions:

-

Neutral Loss of Propene: The most facile fragmentation of the protonated molecule is the neutral loss of propene (C₃H₆, 42 Da) via a charge-remote rearrangement, leading to the formation of a protonated 3-hydroxy-2-pyridinamine at m/z 109. This is anticipated to be the base peak in the MS/MS spectrum.

-

Loss of Ammonia: Subsequent fragmentation of the m/z 109 ion could involve the loss of ammonia (NH₃, 17 Da), yielding a fragment at m/z 92.

-

Loss of Carbon Monoxide: The ion at m/z 109 could also lose carbon monoxide (CO, 28 Da) to form a fragment at m/z 81.

Proposed ESI-MS/MS Fragmentation Scheme:

Sources

- 1. 24015-99-4|3-(Allyloxy)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 5. massbank.eu [massbank.eu]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 3-(allyloxy)-2-pyridinamine Derivatives in Drug Discovery

Introduction: The Strategic Value of the 3-(allyloxy)-2-pyridinamine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it an invaluable component in the design of novel therapeutics. Within this class, the 2-aminopyridine moiety is of particular interest, serving as a key pharmacophore in a range of biologically active agents. This guide focuses on a specific, high-value subclass: this compound and its derivatives.

The strategic introduction of an allyloxy group at the 3-position serves a dual purpose. Firstly, it introduces a flexible, lipophilic side chain that can probe hydrophobic pockets within a biological target, potentially enhancing binding affinity. Secondly, the terminal double bond of the allyl group presents a reactive handle for further chemical modification, allowing for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This "late-stage diversification" is a powerful tool in optimizing lead compounds.

The 2-amino group is a critical hydrogen bond donor and can also serve as a key point of interaction with target proteins. The relative positioning of the amino and allyloxy groups creates a specific electronic and steric environment that can be fine-tuned to achieve desired pharmacological effects. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic design of novel this compound derivatives, therefore, represents a promising avenue for the discovery of new drug candidates.

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this important class of molecules. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to this compound begins with the commercially available starting material, 3-hydroxy-2-nitropyridine.[4][5][6][7] The synthesis proceeds in two key steps:

-

O-Allylation via Williamson Ether Synthesis: Introduction of the allyloxy side chain onto the hydroxyl group.

-

Reduction of the Nitro Group: Conversion of the nitro group to the desired primary amine.

This two-step approach is advantageous because it utilizes well-established and reliable chemical transformations, ensuring a high probability of success and scalability.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-(allyloxy)-2-nitropyridine via Williamson Ether Synthesis

Theoretical Foundation

The Williamson ether synthesis is a classic and robust method for forming ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[8] In this reaction, a deprotonated alcohol (an alkoxide) acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide.[8][9]

For the synthesis of 3-(allyloxy)-2-nitropyridine, the hydroxyl group of 3-hydroxy-2-nitropyridine is first deprotonated with a suitable base to form a phenoxide-like nucleophile. This nucleophile then attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide ion and forming the desired ether linkage.

The choice of base and solvent is critical for the success of this reaction. A strong enough base is required to fully deprotonate the hydroxyl group, but one that is not so strong as to cause side reactions. A polar aprotic solvent is typically preferred as it can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 3-Hydroxy-2-nitropyridine | C₅H₄N₂O₃ | 140.09 | 5.00 g | 35.7 mmol |

| Allyl bromide | C₃H₅Br | 120.98 | 4.1 mL | 46.4 mmol |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 7.40 g | 53.5 mmol |

| Acetone | C₃H₆O | 58.08 | 150 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |

| Brine (saturated NaCl) | NaCl(aq) | - | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-2-nitropyridine (5.00 g, 35.7 mmol) and potassium carbonate (7.40 g, 53.5 mmol).

-

Solvent Addition: Add 150 mL of acetone to the flask.

-

Reagent Addition: Add allyl bromide (4.1 mL, 46.4 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Wash the solid with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford 3-(allyloxy)-2-nitropyridine as a solid.

Part 2: Synthesis of this compound via Nitro Group Reduction

Theoretical Foundation

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[10][11] Several methods exist for this conversion, including catalytic hydrogenation and the use of metal-based reducing agents in acidic media.[10][12] For this particular substrate, reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is a reliable and effective method.[13][14]

The mechanism of this reduction involves the transfer of electrons from the Sn(II) species to the nitro group, followed by a series of protonation steps.[15] The overall process consumes multiple equivalents of the tin(II) reagent. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Caption: Transformation from nitro to amino group.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 3-(Allyloxy)-2-nitropyridine | C₈H₈N₂O₃ | 180.16 | 4.00 g | 22.2 mmol |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | 25.0 g | 111 mmol |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃(aq) | - | - | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(allyloxy)-2-nitropyridine (4.00 g, 22.2 mmol) and ethanol (100 mL).

-

Reagent Addition: Carefully add tin(II) chloride dihydrate (25.0 g, 111 mmol) to the solution. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9. This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic solids. Wash the celite pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5%) to afford the pure product.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[16][17][18]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on the pyridine ring, the protons of the allyl group (including the vinylic protons), and the protons of the amine group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of carbon signals corresponding to the pyridine ring and the allyl group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The spectrum should show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, C=C stretch of the allyl group, and C-O-C stretch of the ether linkage.

Safety and Handling

Allyl Bromide:

-